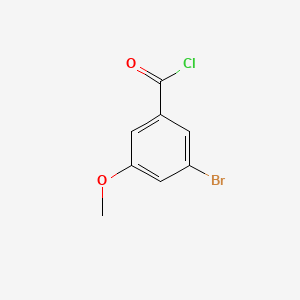
H-TYR-LEU-THR-GLN-GLU-THR-ASN-LYS-VAL-GLU-THR-TYR-LYS-GLU-GLN-PRO-LEU-LYS-THR-PRO-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-TYR-LEU-THR-GLN-GLU-THR-ASN-LYS-VAL-GLU-THR-TYR-LYS-GLU-GLN-PRO-LEU-LYS-THR-PRO-NH2 is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as tyrosine, leucine, threonine, glutamine, glutamic acid, asparagine, lysine, valine, and proline, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-TYR-LEU-THR-GLN-GLU-THR-ASN-LYS-VAL-GLU-THR-TYR-LYS-GLU-GLN-PRO-LEU-LYS-THR-PRO-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for introducing new functional groups.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups.
Scientific Research Applications
Peptides like H-TYR-LEU-THR-GLN-GLU-THR-ASN-LYS-VAL-GLU-THR-TYR-LYS-GLU-GLN-PRO-LEU-LYS-THR-PRO-NH2 have diverse applications in scientific research:
Chemistry: Peptides are used as building blocks for creating more complex molecules and studying protein interactions.
Biology: They serve as models for studying protein structure and function, as well as for developing peptide-based drugs.
Medicine: Peptides are explored for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: Peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating biological pathways. For instance, peptides can act as enzyme inhibitors, receptor agonists, or antagonists, influencing cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Peptides with sequences similar to H-TYR-LEU-THR-GLN-GLU-THR-ASN-LYS-VAL-GLU-THR-TYR-LYS-GLU-GLN-PRO-LEU-LYS-THR-PRO-NH2 include:
This compound: A peptide with a slightly different sequence or modifications.
This compound: Another peptide with similar amino acid composition but different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific sequence and the resulting biological activity. The precise arrangement of amino acids determines its binding affinity, specificity, and overall function in biological systems.
Properties
CAS No. |
134981-49-0 |
|---|---|
Molecular Formula |
C108H173N27O35 |
Molecular Weight |
2409.726 |
InChI |
InChI=1S/C108H173N27O35/c1-52(2)45-71(125-92(154)65(20-12-15-41-110)118-100(162)75(50-81(115)144)129-106(168)87(57(9)138)132-102(164)76(51-84(149)150)126-94(156)67(32-36-79(113)142)122-104(166)85(55(7)136)131-101(163)73(47-54(5)6)124-90(152)63(112)48-59-24-28-61(140)29-25-59)97(159)121-69(35-39-83(147)148)96(158)130-86(56(8)137)105(167)128-74(49-60-26-30-62(141)31-27-60)99(161)117-64(19-11-14-40-109)91(153)120-68(34-38-82(145)146)93(155)123-70(33-37-80(114)143)107(169)135-44-18-23-78(135)103(165)127-72(46-53(3)4)98(160)119-66(21-13-16-42-111)95(157)133-88(58(10)139)108(170)134-43-17-22-77(134)89(116)151/h24-31,52-58,63-78,85-88,136-141H,11-23,32-51,109-112H2,1-10H3,(H2,113,142)(H2,114,143)(H2,115,144)(H2,116,151)(H,117,161)(H,118,162)(H,119,160)(H,120,153)(H,121,159)(H,122,166)(H,123,155)(H,124,152)(H,125,154)(H,126,156)(H,127,165)(H,128,167)(H,129,168)(H,130,158)(H,131,163)(H,132,164)(H,133,157)(H,145,146)(H,147,148)(H,149,150)/t55-,56-,57-,58-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,85+,86+,87+,88+/m1/s1 |
InChI Key |
FBGPHGLVAVOXNN-PVQKTECESA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



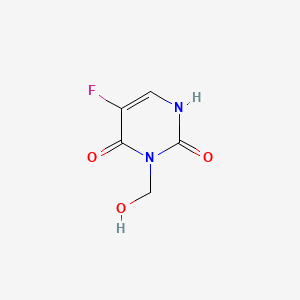
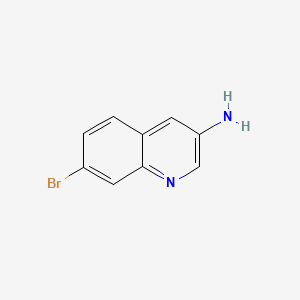
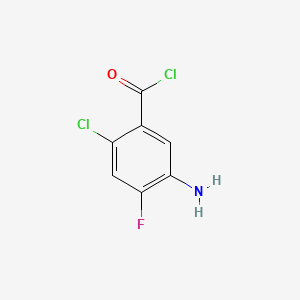
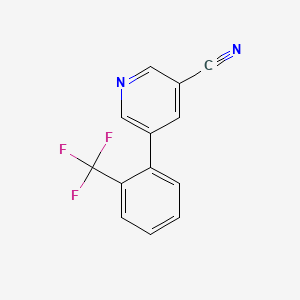
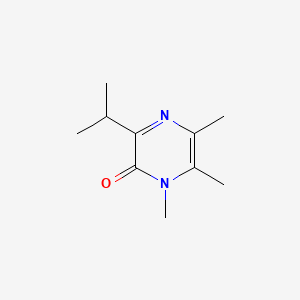
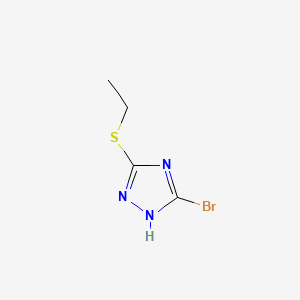
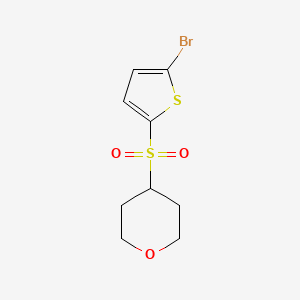
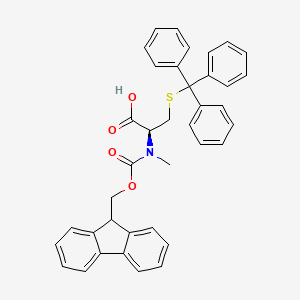
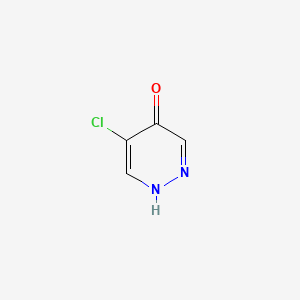
![7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine](/img/structure/B594708.png)
![5-Methoxy-7-phenylimidazo[1,2-a]pyridine](/img/structure/B594709.png)
